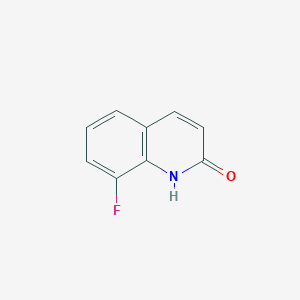

8-Fluoroquinolin-2(1H)-one

描述

属性

IUPAC Name |

8-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLOEMLZOLURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601124 | |

| Record name | 8-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71738-83-5 | |

| Record name | 8-Fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinolin-2(1H)-one typically involves the fluorination of quinolin-2(1H)-one. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

8-Fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinolin-2,8-dione derivatives.

Reduction: Reduction reactions can yield 8-fluoro-1,2,3,4-tetrahydroquinolin-2(1H)-one.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolin-2(1H)-one derivatives, which can be further utilized in different chemical syntheses .

科学研究应用

Antimicrobial Activity

8-Fluoroquinolin-2(1H)-one exhibits significant antimicrobial properties, particularly against resistant bacterial strains. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Minimum Inhibitory Concentration (MIC) Data:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | E. coli WT |

| 0.5 | K. pneumoniae WT | |

| 1 | P. aeruginosa WT |

Research indicates that the introduction of a fluorine substituent can improve antimicrobial efficacy by enhancing the compound's binding affinity to its target .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on mutant isocitrate dehydrogenases (IDHs), which are implicated in various cancers such as glioma and acute myeloid leukemia (AML).

Inhibition Concentration (IC50) Values Against Cancer Cell Lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | 10 |

| H460 (lung cancer) | 15 |

| MDA-MB-231 (breast cancer) | 20 |

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents targeting specific metabolic pathways altered in tumors .

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that modifications at specific positions on the quinoline ring could significantly enhance antibacterial activity. For example, adding a fluorine substituent improved MIC values against E. coli and K. pneumoniae by up to eight-fold compared to non-fluorinated counterparts .

Anticancer Mechanism Exploration

Another study investigated the molecular docking of this compound with key enzymes involved in cancer metabolism. The results revealed high binding affinities with IDHs, suggesting a targeted approach for cancer treatment could be developed using this compound .

作用机制

The mechanism of action of 8-Fluoroquinolin-2(1H)-one in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways . The exact pathways can vary depending on the specific application and target.

相似化合物的比较

Table 1: Key Structural Analogs of 8-Fluoroquinolin-2(1H)-one

Key Insights :

Fluorine Position and Electronic Effects: Fluorine at the 8-position exerts an electron-withdrawing effect, stabilizing the quinolinone ring and enhancing electrophilic substitution reactivity at adjacent positions (e.g., 5 or 7) . Comparatively, 6-Fluoroquinolin-2(1H)-one (CAS: 22614-75-1) exhibits distinct reactivity due to fluorine’s meta-directing influence .

Functional Group Modifications: Bromo Substituents (e.g., 5-Bromo-8-fluoro derivative): Increase molecular weight (MW = 258.06 g/mol) and enable cross-coupling reactions (e.g., Suzuki-Miyaura) for drug diversification . Hydroxy Groups (e.g., 8-Fluoro-5-hydroxy): Introduce hydrogen-bonding capacity, improving aqueous solubility (predicted density: 1.436 g/cm³) but reducing metabolic stability .

生物活性

8-Fluoroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 165.15 g/mol. The presence of the fluorine atom at the 8-position of the quinoline structure enhances its reactivity and biological activity. The compound's structure is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound exhibits the ability to intercalate with DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes such as bacterial DNA gyrase and topoisomerases, which are essential for DNA replication in bacteria and cancer cells respectively .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains, including resistant ones. Its effectiveness is often compared with traditional fluoroquinolone antibiotics:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | E. coli WT |

| 0.5 | K. pneumoniae WT | |

| 1 | P. aeruginosa WT |

The compound's ability to inhibit bacterial growth is attributed to its interaction with DNA gyrase, leading to disruption in DNA replication .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound through its inhibition of mutant isocitrate dehydrogenases (IDHs), which are implicated in various cancers such as glioma and acute myeloid leukemia (AML). The compound has shown promising results in inhibiting tumor cell proliferation:

- IC50 Values Against Cancer Cell Lines :

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | 10 |

| H460 (lung cancer) | 15 |

| MDA-MB-231 (breast) | 20 |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents targeting specific metabolic pathways altered in tumors .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several derivatives of quinoline compounds, including this compound. The results indicated that modifications at specific positions on the quinoline ring could enhance antibacterial activity significantly. For instance, adding a fluorine substituent improved MIC values against E. coli and K. pneumoniae by up to eight-fold compared to non-fluorinated counterparts .

Anticancer Mechanism Exploration

Another study investigated the molecular docking of this compound with key enzymes involved in cancer metabolism. The results revealed high binding affinities with IDHs, suggesting a targeted approach for cancer treatment could be developed using this compound .

常见问题

Q. What synthetic methodologies are effective for introducing a fluorine substituent at the 8-position of quinolin-2(1H)-one scaffolds?

Fluorination at the 8-position can be achieved via halogen-exchange reactions or transition-metal-catalyzed coupling. For example, a modified Ullmann-type coupling using CuI, K₂CO₃, and ethylene glycol in isopropanol under reflux has been employed for introducing sulfur-based substituents at the 8-position of quinolin-2(1H)-one derivatives . For fluorine, analogous methods using fluorinating agents (e.g., KF or CsF) under similar catalytic conditions may be applicable. Characterization of intermediates via NMR and MS is critical to confirm regioselectivity .

Q. How can the antimicrobial activity of 8-fluoroquinolin-2(1H)-one derivatives be systematically evaluated?

The twofold serial dilution technique is a standard method for assessing minimal inhibitory concentrations (MICs) against bacterial and fungal strains. For example, fluoro-substituted quinolin-2(1H)-one derivatives showed MIC values of 16–32 µg/mL against P. aeruginosa and B. proteus in vitro . Ensure consistency in microbial strain selection, growth media, and incubation conditions. Use streptomycin or other established antibiotics as positive controls.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- ¹H/¹³C NMR : Confirm substitution patterns and fluorine-induced deshielding effects.

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and hydroxyl groups if present.

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond angles and intermolecular interactions, as demonstrated for brominated quinolinone analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for enhanced bioactivity?

SAR studies should focus on:

- Substituent Effects : Compare 8-fluoro derivatives with halogenated (e.g., 8-bromo, 8-chloro) or hydroxylated analogs to assess electronic and steric impacts on antimicrobial or cytotoxic activity .

- Hybrid Scaffolds : Incorporate pharmacophores like triazoles or Schiff bases, as seen in copper(II) complexes of quinolin-2(1H)-one derivatives, which showed improved antifungal activity .

- Zwitterionic Stability : Evaluate the equilibrium between hydroxyl and N-protonated forms (common in hydroxyquinolines) using pH-dependent UV-Vis spectroscopy .

Q. What crystallographic insights can be leveraged to resolve conflicting data on the tautomeric forms of this compound?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) provides high-resolution data on bond lengths and angles. For example, studies on 6-chloroquinolin-2(1H)-one revealed planar quinoline rings and intermolecular hydrogen bonding, which stabilize specific tautomers . Apply similar protocols to 8-fluoro derivatives, using synchrotron radiation or dual-source diffractometers for enhanced accuracy .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

- Data Normalization : Standardize assay conditions (e.g., microbial strain, solvent controls).

- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values instead of single-point measurements.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 8-hydroxy or 8-bromo derivatives) to identify trends .

- Reproducibility Checks : Replicate key experiments in independent labs, as highlighted in guidelines for open data sharing .

Methodological Considerations

Q. What safety protocols are critical when handling this compound and its intermediates?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential inhalation hazards, as noted in MSDS for analogous fluorinated quinolones .

- Waste Disposal : Segregate halogenated waste according to local regulations.

Q. How can computational modeling complement experimental studies on this compound derivatives?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and fluorine’s inductive effects on reactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial gyrase) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Systematic Solubility Screening : Use standardized protocols (e.g., shake-flask method) across solvents (e.g., DMSO, methanol, chloroform).

- HPLC Purity Checks : Ensure impurities (e.g., residual starting materials) are not skewing results .

- Temperature Control : Document solubility at 25°C vs. elevated temperatures, as seen in crystallization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。